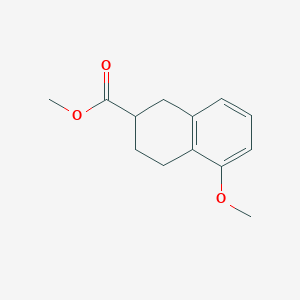

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVPIHAVUIQSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516679 | |

| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83781-71-9 | |

| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Foreword: The Strategic Importance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique conformational properties, arising from the fusion of an aromatic ring with a saturated cyclohexane ring, allow it to mimic endogenous ligands and interact with a wide array of biological targets.[3] Specifically, methoxy-substituted tetralin derivatives have shown significant promise as intermediates in the synthesis of compounds targeting the central nervous system, including dopaminergic agents.[1][4] This guide provides a comprehensive overview of the synthetic strategies for a key derivative, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, offering insights into the underlying chemical principles and detailed experimental protocols for its preparation. This molecule serves as a critical building block for more complex pharmaceutical agents, including potential treatments for neurological disorders like Parkinson's disease.[4][5]

Strategic Synthesis: A Multi-faceted Approach

The synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be approached through several strategic routes, primarily converging on the formation and subsequent functionalization of a tetralone intermediate. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. This guide will focus on two robust and well-precedented strategies:

-

Route A: Carboxylation of 5-Methoxy-2-tetralone. This approach is direct and relies on the regioselective carboxylation of a readily accessible tetralone precursor.

-

Route B: Ring Formation via Dieckmann Condensation. This classic cyclization reaction provides an elegant method for constructing the tetralone core from an acyclic diester.

A visual representation of the overall synthetic logic is presented below:

Caption: Overview of synthetic strategies.

Route A: Synthesis via Carboxylation of 5-Methoxy-2-tetralone

This route commences with the synthesis of the key intermediate, 5-methoxy-2-tetralone, followed by its carboxylation and subsequent esterification.

Step 1: Synthesis of 5-Methoxy-2-tetralone

The preparation of 5-methoxy-2-tetralone can be efficiently achieved from 3-methoxyphenylacetic acid.[6][7][8] The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acid is first converted to a more reactive acyl chloride, which then undergoes intramolecular cyclization.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 3-methoxyphenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then stirred at room temperature until the evolution of gas ceases, indicating the complete formation of 3-methoxyphenylacetyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The resulting acid chloride solution is cooled to 0 °C, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.2 equivalents), is added portion-wise. The reaction mixture is then stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-methoxy-2-tetralone.

Step 2: Carboxylation and Esterification

The introduction of the carboxylate group at the C2 position of the tetralone ring is typically achieved through the formation of an enolate followed by quenching with a carboxylating agent.

Experimental Protocol:

-

Enolate Formation: A solution of 5-methoxy-2-tetralone (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 equivalents), is then added dropwise to generate the corresponding enolate.

-

Carboxylation: After stirring for a period to ensure complete enolate formation, a carboxylating agent, such as diethyl carbonate or methyl chloroformate (1.2 equivalents), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.

-

Esterification and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. If the initial carboxylation agent did not directly yield the methyl ester, the resulting β-keto acid can be esterified using standard methods, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The final product, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is then purified by column chromatography.

Route B: Synthesis via Dieckmann Condensation

An alternative and elegant approach to the tetralone core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[9][10][11][12][13]

Step 1: Preparation of the Acyclic Diester Precursor

The synthesis begins with the preparation of a suitable 1,7-diester, which will undergo intramolecular cyclization. A plausible starting material is 3-methoxyphenylacetic acid, which can be elaborated to the required diester through standard organic transformations.

Step 2: Dieckmann Condensation

The key step in this route is the base-catalyzed intramolecular cyclization of the diester.[9][10][12]

Experimental Protocol:

-

Cyclization: The acyclic diester (1 equivalent) is dissolved in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere. A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), is added, and the mixture is heated to reflux.[10][13] The progress of the reaction is monitored by TLC.

-

Work-up and Decarboxylation: Upon completion, the reaction is cooled and neutralized with a dilute acid. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield 5-methoxy-2-tetralone.

-

Final Esterification: The obtained 5-methoxy-2-tetralone can then be converted to the target molecule, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, following the carboxylation and esterification procedure described in Route A.

The Dieckmann condensation pathway is visually summarized below:

Caption: Dieckmann condensation route.

Characterization and Data

The successful synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate should be confirmed through various analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| ¹H NMR | Characteristic peaks for methoxy, ester methyl, aromatic, and aliphatic protons. |

| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

| Purity (by HPLC) | >95% |

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and reliable methods for the preparation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The choice between the direct carboxylation of a pre-formed tetralone and a Dieckmann condensation approach will depend on the specific needs and resources of the research team. The availability of this key intermediate opens avenues for the development of novel therapeutics, particularly in the realm of neuropharmacology. Further derivatization of the carboxylate and the tetralin core can lead to a diverse library of compounds for biological screening.

References

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.

- Grokipedia. (n.d.).

- Alfa Chemistry. (n.d.).

- Organic Reactions. (n.d.).

- Wikipedia. (2023).

- Molbase. (n.d.). Synthesis of (a)

- Wikipedia. (2023).

- Organic Chemistry Portal. (n.d.).

- Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone.

- Benchchem. (n.d.). 5-Methoxy-1,2,3,4-tetrahydronaphthalene.

- Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

- Patsnap. (n.d.). Preparation technique of 5-methoxy-2-tetralone.

- National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.

- WIPO Patentscope. (n.d.). 113233964 Synthesis method of 5-methoxy-2-tetralone.

- ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.

- PubMed Central. (n.d.). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis.

- ResearchGate. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

- PubMed. (n.d.). New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors.

- National Institutes of Health. (n.d.). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl)

- BYJU'S. (n.d.).

- YouTube. (2020).

- Master Organic Chemistry. (2018).

- ChemSynthesis. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.

- ResearchGate. (2020). Research Article Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells.

- PubMed. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells.

- PubChem. (n.d.).

- mVOC 4.0. (n.d.). 1,2,3,4-Tetrahydronaphthalene.

- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.

- ChemBK. (n.d.). 2-Methoxy-5,6,7,8-tetrahydronaphthalene.

- NIST WebBook. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-.

Sources

- 1. 5-Methoxy-1,2,3,4-tetrahydronaphthalene|CAS 1008-19-1 [benchchem.com]

- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 13. Dieckmann Condensation [organic-chemistry.org]

"Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate properties"

An In-Depth Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Introduction

The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, which combines aromatic and alicyclic features, serves as a versatile template for designing molecules that interact with a wide range of biological targets. The strategic placement of functional groups on this core can profoundly influence physicochemical properties and pharmacological activity. This guide focuses on a specific derivative, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of more complex bioactive molecules. Its structure is foundational for developing novel therapeutics, particularly those targeting the central nervous system. This document provides a detailed examination of its chemical properties, a validated synthesis protocol with mechanistic insights, comprehensive spectroscopic analysis, and an overview of its applications in modern drug discovery.

Molecular Profile and Physicochemical Properties

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a derivative of tetralin featuring a methoxy group on the aromatic ring and a methyl carboxylate group on the alicyclic ring. These substitutions are critical, as the methoxy group can be a precursor to a hydroxyl group found in many neurotransmitter mimetics, and the ester provides a handle for further synthetic modifications, such as amidation.

Caption: Molecular Structure of the Target Compound.

Table 1: Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | N/A |

| CAS Number | 83781-71-9 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [2] |

| Molecular Weight | 220.26 g/mol | [2] |

| Canonical SMILES | COC1=C2C(CC(C2)C(=O)OC)=CC=C1 | N/A |

| InChIKey | BVLOJNBCUHLPPP-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Expected to be a crystalline solid or viscous oil at room temperature. | Inferred from similar structures. |

| Solubility | Soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Insoluble in water. | Inferred from molecular structure. |

| XLogP3-AA | 2.4 | A measure of lipophilicity, crucial for predicting pharmacokinetic properties like absorption and distribution. |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is most efficiently achieved via the esterification of its corresponding carboxylic acid precursor, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. A robust method to obtain this acid involves the catalytic hydrogenation of a more readily available unsaturated precursor.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Catalytic Hydrogenation of 5-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid (1.0 eq).

-

Solvent and Catalyst: Absolute ethanol is added as the solvent, followed by the addition of 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Rationale (Expertise & Experience): Palladium on carbon is the catalyst of choice for the hydrogenation of aromatic and olefinic systems due to its high activity and selectivity under mild conditions. Ethanol is an excellent solvent as it readily dissolves the reactant and does not interfere with the catalytic process.

-

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-200 psi). The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or ¹H NMR of an aliquot can confirm the disappearance of the olefinic protons.

-

Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.[3]

Step 2: Fischer Esterification

-

Reaction Mixture: The crude carboxylic acid from Step 1 is dissolved in an excess of anhydrous methanol, which serves as both the solvent and a reactant.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added.

-

Rationale (Trustworthiness): The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic, reversible, and highly reliable method for ester formation.

-

-

Heating: The solution is heated to reflux for several hours (typically 4-12 hours).

-

Monitoring: The reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

Work-up and Purification: The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester.

-

Final Purification: The product is purified by column chromatography on silica gel to afford the pure methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Caption: General Synthesis Workflow for the Target Compound.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. The following tables outline the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on the compound's structure and data from analogous molecules.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 | t | 1H | Ar-H (C7-H) | Aromatic proton between two other protons. |

| ~ 6.70 | d | 1H | Ar-H (C6-H or C8-H) | Aromatic proton ortho to the methoxy group. |

| ~ 6.65 | d | 1H | Ar-H (C8-H or C6-H) | Aromatic proton ortho to the methoxy group. |

| ~ 3.80 | s | 3H | -OCH₃ (Aromatic) | Singlet for the methoxy group on the aromatic ring. |

| ~ 3.70 | s | 3H | -OCH₃ (Ester) | Singlet for the methyl ester group. |

| ~ 2.50 - 3.10 | m | 5H | C1-H₂, C2-H, C4-H₂ | Overlapping multiplets for the benzylic and methine protons on the alicyclic ring. |

| ~ 1.80 - 2.20 | m | 2H | C3-H₂ | Multiplet for the methylene protons at the C3 position. |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 175.0 | C=O (Ester) | Carbonyl carbon of the ester group.[4] |

| ~ 157.0 | C5 | Aromatic carbon attached to the methoxy group. |

| ~ 137.0 | C8a | Quaternary aromatic carbon at the ring junction. |

| ~ 127.0 | C7 | Aromatic CH carbon. |

| ~ 125.0 | C4a | Quaternary aromatic carbon at the ring junction. |

| ~ 120.0 | C8 | Aromatic CH carbon. |

| ~ 107.0 | C6 | Aromatic CH carbon ortho to the methoxy group. |

| ~ 55.0 | -OCH₃ (Aromatic) | Methoxy carbon attached to the aromatic ring.[5] |

| ~ 52.0 | -OCH₃ (Ester) | Methyl ester carbon. |

| ~ 40.0 | C2 | Methine carbon bearing the ester group. |

| ~ 30.0 | C1 | Benzylic methylene carbon. |

| ~ 28.0 | C4 | Benzylic methylene carbon. |

| ~ 25.0 | C3 | Methylene carbon at the C3 position.[5] |

Mass Spectrometry: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 220 . Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z = 189) or the carbomethoxy group (-•COOCH₃, m/z = 161).

Applications in Drug Discovery and Development

The tetralin scaffold is a cornerstone in the design of ligands for central nervous system (CNS) receptors, owing to its structural similarity to endogenous neurotransmitters like dopamine and serotonin.

-

Dopaminergic and Serotonergic Ligands: The core structure of 5-methoxytetralin derivatives is closely related to agonists for dopamine and serotonin receptors. The methoxy group at the 5-position is a common feature in compounds designed to probe these systems. The parent amine of the title compound is a known dopaminergic agent.[3]

-

Opioid Receptor Modulation: Novel opioid ligands have been developed using a substituted tetrahydronaphthalene moiety.[6] These efforts aim to create potent analgesics with improved side-effect profiles compared to traditional opioids. The functionalization at the C2 and C5 positions is critical for achieving high affinity and selectivity for μ and δ opioid receptors.[6]

-

Scaffold for Library Synthesis: Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an ideal starting point for combinatorial chemistry. The ester functionality can be readily converted into a diverse array of amides, hydrazides, or reduced to an alcohol, allowing for the rapid generation of a library of analogues for high-throughput screening.

-

Inhibitors of Mycobacterial ATP Synthase: While not directly this molecule, the broader class of tetrahydronaphthalene amides has been identified as a novel class of inhibitors for Mycobacterium tuberculosis.[7] This highlights the potential for this scaffold to be adapted for indications beyond CNS disorders, including infectious diseases.

The methyl group in the ester and the methoxy group play crucial roles in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key considerations in optimizing a lead compound during drug development.[8]

Conclusion

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is more than a simple chemical entity; it is a highly valuable building block for the synthesis of sophisticated and targeted therapeutic agents. Its well-defined structure, accessible synthesis, and versatile functional groups make it an important tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, as detailed in this guide, is fundamental to unlocking its full potential in the creation of next-generation pharmaceuticals.

References

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ARKIVOC. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]

-

Molbase. Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Available from: [Link]

-

ResearchGate. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]

-

ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... Available from: [Link]

-

ChemSynthesis. methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. Available from: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChem. 5-Methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydro-naphthalene-2-carboxylic acid methyl ester. Available from: [Link]

-

ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

FDA.gov. 8-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID. Available from: [Link]

-

PubMed. Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Available from: [Link]

-

PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Available from: [Link]

-

PubChem. Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Available from: [Link]

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Available from: [Link]

-

mVOC. 1,2,3,4-Tetrahydronaphthalene. Available from: [Link]

-

PubMed Central. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Available from: [Link]

-

Wikipedia. Tetralin. Available from: [Link]

-

NIH. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Available from: [Link]

-

SENOVA PHARMA. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

International Union of Crystallography. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C13H16O3 | CID 13058286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

Executive Summary

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a substituted tetralin derivative of significant interest in medicinal chemistry and organic synthesis. The tetralin scaffold, a bicyclic system featuring a fused benzene and cyclohexane ring, is a privileged structure found in numerous biologically active compounds. This guide provides a detailed examination of the compound's chemical structure, physicochemical properties, strategic synthesis, and comprehensive spectroscopic characterization. We delve into the causality behind synthetic choices, presenting field-proven protocols and mechanistic insights. Furthermore, this document highlights its crucial role as a versatile intermediate in the development of novel therapeutics, particularly dopaminergic agents and potential antibiotics. This whitepaper is intended to serve as a vital resource for researchers engaged in the synthesis and application of complex molecular building blocks.

Part 1: Molecular Profile and Physicochemical Properties

The Tetralin Scaffold: A Foundation for Bioactivity

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a partially hydrogenated derivative of naphthalene.[1] This unique structure combines the rigidity and aromaticity of a benzene ring with the conformational flexibility of a saturated cyclohexane ring. This hybrid nature allows tetralin-based molecules to present functional groups in specific three-dimensional orientations, making them ideal for interacting with biological targets like receptors and enzymes. Methoxy-substituted tetralones and their derivatives are particularly valuable starting materials for the synthesis of complex natural products and pharmaceuticals.[2]

Chemical Structure and Nomenclature

The subject of this guide is Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate . Its structure is defined by a tetralin core with a methoxy group (-OCH₃) at the C5 position of the aromatic ring and a methyl carboxylate group (-COOCH₃) at the C2 position of the saturated ring.

Caption: Chemical structure of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Physicochemical Data Summary

The key identifiers and computed properties for the target molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | - |

| Molecular Formula | C₁₃H₁₆O₃ | [3] |

| Molecular Weight | 220.26 g/mol | [3] |

| CAS Number | 83781-71-9 | [4] |

| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)C(=O)OC | [3] |

| InChIKey | BVLOJNBCUHLPPP-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [3] |

Part 2: Synthesis and Mechanistic Insights

Strategic Rationale: The Tetralone Precursor Pathway

The synthesis of substituted tetralins frequently originates from corresponding tetralone precursors. This strategy is advantageous because tetralones offer multiple reactive sites—the aromatic ring, the carbonyl group, and the adjacent α-carbons—allowing for sequential and regioselective introduction of functional groups. For the target molecule, 5-methoxy-1-tetralone serves as an ideal and readily available starting material.[5] A robust synthetic sequence involves the introduction of a two-carbon unit at the C2 position, which is ultimately converted to the required carboxylic acid, followed by esterification.

Detailed Synthetic Protocol

The following multi-step protocol is an efficient pathway to synthesize the precursor, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then esterified. This protocol is adapted from a high-yield synthesis reported in the literature.[5]

Step 1: Synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile

-

Objective: To introduce a nitrile group, which serves as a precursor to the carboxylic acid.

-

Procedure:

-

To a solution of 5-methoxy-1-tetralone (1.0 eq) in anhydrous benzene, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

-

Stir the mixture at room temperature for 12 hours under an inert atmosphere (e.g., Argon).

-

Cool the reaction mixture and add pyridine (2.0 eq) followed by slow addition of phosphorus oxychloride (POCl₃, 1.5 eq).

-

Allow the reaction to proceed until the dehydration is complete (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the α,β-unsaturated nitrile.

-

-

Causality: The use of TMSCN with a Lewis acid catalyst (ZnI₂) facilitates the formation of a cyanohydrin intermediate. Subsequent dehydration using a classic dehydrating agent system (POCl₃/Pyridine) drives the reaction towards the thermodynamically stable conjugated nitrile.[5]

Step 2: Hydrolysis to 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid

-

Objective: To convert the nitrile group into a carboxylic acid.

-

Procedure:

-

Dissolve the nitrile from Step 1 in a 50% aqueous solution of potassium hydroxide (KOH).

-

Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2, leading to the precipitation of the carboxylic acid.

-

Filter the solid precipitate, wash with cold water, and dry to obtain the unsaturated acid.

-

-

Causality: Harsh basic conditions (concentrated KOH) and high temperature are required for the complete hydrolysis of the sterically hindered and resonance-stabilized nitrile to the carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.[5]

Step 3: Catalytic Hydrogenation to 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

-

Objective: To selectively reduce the double bond of the cyclohexene ring without affecting the aromatic ring.

-

Procedure:

-

Dissolve the unsaturated acid from Step 2 in a suitable solvent such as absolute ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or slightly elevated pressure.

-

Stir the reaction until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the saturated carboxylic acid.

-

-

Causality: Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of carbon-carbon double bonds. It is chosen for its high activity and, critically, its selectivity; under mild conditions, it will not reduce the stable aromatic ring, ensuring the tetralin core remains intact.[5]

Step 4: Fischer Esterification to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

-

Objective: To convert the final carboxylic acid into its methyl ester.

-

Procedure:

-

Dissolve the carboxylic acid from Step 3 in a large excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Heat the solution to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography if necessary.

-

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound from 5-methoxy-1-tetralone.

Part 3: Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the final product relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Based on known spectral data for similar tetralin derivatives, the following assignments are predicted.[6][7]

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Assignment |

| Aliphatic CH₂ (C1, C3, C4) | 1.70 - 3.10 | m | Protons on the saturated ring |

| Aliphatic CH (C2) | 2.60 - 3.00 | m | Methine proton at C2 |

| Ester Methyl (COOCH₃) | ~3.70 | s | 3H, Methyl group of the ester |

| Methoxy (Ar-OCH₃) | ~3.85 | s | 3H, Methyl group of the ether |

| Aromatic CH (C6, C7, C8) | 6.70 - 7.20 | m | 3H, Protons on the aromatic ring |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| Aliphatic CH₂/CH | 20 - 45 | C1, C2, C3, C4 |

| Methoxy (Ar-OCH₃) | ~55.5 | Methoxy carbon |

| Ester Methyl (COOCH₃) | ~52.0 | Ester methyl carbon |

| Aromatic CH | 110 - 128 | C6, C7, C8 |

| Quaternary Aromatic C | 125 - 158 | C4a, C5, C8a |

| Carbonyl (C=O) | ~175 | Ester carbonyl carbon |

Expected Infrared (IR) Spectroscopy Bands

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3050 - 3010 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H |

| 1750 - 1730 | Strong | C=O Stretch | Ester Carbonyl |

| 1610, 1580, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Ar-O-C) |

| 1180 - 1150 | Strong | C-O Stretch | Ester (C-O) |

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and the stability of different parts of the molecule upon ionization.

-

Molecular Ion (M⁺•): The primary peak is expected at m/z = 220, corresponding to the molecular weight of the compound (C₁₃H₁₆O₃).

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical from the ester: [M - •OCH₃]⁺ at m/z = 189.

-

Loss of the carbomethoxy group: [M - •COOCH₃]⁺ at m/z = 161.

-

McLafferty rearrangement is possible if the geometry allows, but cleavage of the ester and ether groups is more probable.

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Part 4: Applications in Research and Drug Development

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not typically an end-product but rather a highly valuable synthetic intermediate. Its utility stems from the two distinct functional groups—the ester and the methoxy-substituted aromatic ring—which can be further manipulated.

-

Precursor to Dopaminergic Agents: The 2-aminotetralin scaffold is a well-known pharmacophore for dopamine receptor agonists. The carboxylic acid precursor of our title compound can be converted to the corresponding amine via a Curtius or Hofmann rearrangement. Such 5-methoxy-2-aminotetralin derivatives are explored for treating neurological disorders like Parkinson's disease.[5][8]

-

Intermediate for Natural Product Synthesis: The tetralin core is a common structural motif in many natural products, including some with antibiotic properties. The carboxylic acid has been identified as a potential intermediate for synthesizing 11-deoxyanthracycline antibiotics, which are a class of potent chemotherapy agents.[5]

-

Scaffold for Library Synthesis: The compound is an excellent starting point for creating a library of related molecules for high-throughput screening. The ester can be hydrolyzed and converted to an amide library, while the aromatic ring can undergo further electrophilic substitution, allowing for rapid diversification.

Conclusion

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a well-defined chemical entity with significant potential as a molecular building block. Its synthesis is achievable through logical, high-yield pathways starting from common tetralone precursors. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. For researchers in drug discovery and organic synthesis, this compound represents a strategic intermediate for accessing complex and biologically relevant molecules, particularly those targeting the central nervous system. The detailed technical information provided in this guide serves to facilitate its synthesis, characterization, and innovative application in future research endeavors.

References

-

Johnson, W. S., Anderson, J. M., & Shelberg, W. E. (1944). Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 66(2), 218–222. [Link]

-

Johnson, W. S., Anderson, J. M., & Shelberg, W. E. (1944). Full text of "Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid". Internet Archive. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2006). Vibrational Spectroscopic Studies of Tetralin. Indian Journal of Pure & Applied Physics, 44, 432-436. [Link]

-

PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. [Link]

-

Yurttaş, L., Tay, T., Demirayak, Ş., & Çoban, T. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(11), 2769. [Link]

-

Banerjee, A. K., & Chinea, K. (2011). Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. ChemInform, 42(36). [Link]

-

Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

-

PubChem. (n.d.). Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry, 1(5). [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]

-

Wikipedia. (n.d.). Tetralin. Wikipedia. [Link]

Sources

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C13H16O3 | CID 13058286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 83781-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetralin Scaffold and Its Significance in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene, commonly known as the tetralin scaffold, is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic framework, combining aromatic and alicyclic features, serves as a versatile template for the design of compounds targeting the central nervous system (CNS). Derivatives of this scaffold have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders. The tetralin core is a key component in drugs targeting dopamine and serotonin receptors, as well as enzymes like monoamine oxidase (MAO).[1][2]

This guide focuses on a specific, yet underexplored, member of this class: Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number 83781-71-9). While this compound is primarily recognized as a chemical intermediate, its structural features—particularly the 5-methoxy substitution—suggest a strong potential for biological activity, especially as a modulator of dopaminergic systems or as a monoamine oxidase inhibitor.[3][4] This document provides a comprehensive overview of its synthesis, potential applications in drug discovery, and detailed experimental protocols for its characterization and biological evaluation.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of a compound is the cornerstone of any research endeavor. The key identifiers and computed properties for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are summarized below.

| Property | Value |

| CAS Number | 83781-71-9 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

| Canonical SMILES | COC1=CC=CC2=C1C(CC(C2)C(=O)OC)C |

Synthetic Pathways and Methodologies

Overall Synthetic Workflow

The synthesis begins with the preparation of the key intermediate, 5-methoxy-2-tetralone, from 1,6-dimethoxynaphthalene. This tetralone is then converted to an α,β-unsaturated nitrile, which is subsequently hydrolyzed to the corresponding carboxylic acid. The final step is a standard esterification to yield the target compound.

Step-by-Step Experimental Protocols

Part 1: Synthesis of 5-Methoxy-2-tetralone

This procedure is adapted from a patented method for the large-scale preparation of this key intermediate.[5] The causality behind this choice of reaction—a Birch reduction—lies in its efficiency for the partial reduction of naphthalene systems to their tetralin derivatives.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dry ice condenser, and a gas inlet.

-

Reagent Addition: Charge the flask with absolute ethanol and 1,6-dimethoxynaphthalene. The weight ratio of ethanol to the naphthalene derivative should be approximately 8:1.

-

Cooling and Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense liquid ammonia into the flask. The weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene should be between 0.1:1 and 0.4:1.

-

Sodium Addition: Slowly add small pieces of metallic sodium to the stirred solution. The weight ratio of sodium to the naphthalene starting material should be approximately 1:1. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons.

-

Reaction Monitoring: Maintain the reaction at a temperature between 15-35°C for 35-48 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess sodium by the slow addition of methanol until the blue color disappears. Allow the ammonia to evaporate. Add water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-methoxy-2-tetralone.

Part 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid

This protocol is based on the work of Banerjee and colleagues, who developed an efficient synthesis of the carboxylic acid precursor.[6][7]

-

Formation of the α,β-Unsaturated Nitrile:

-

To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂).

-

Stir the reaction at room temperature for 12 hours.

-

The reaction yields the corresponding α,β-unsaturated nitrile. This intermediate is typically used in the next step without extensive purification.

-

-

Hydrolysis to the Carboxylic Acid:

-

Heat the crude nitrile intermediate under reflux with a 50% aqueous solution of potassium hydroxide (KOH) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.

-

Part 3: Fischer Esterification to the Final Product

This is a standard and reliable method for the synthesis of methyl esters from carboxylic acids.

-

Reaction Setup: Dissolve 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude methyl ester can be purified by silica gel chromatography to yield Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Spectroscopic Characterization (Predicted)

For a synthesized compound to be validated, its structure must be confirmed through spectroscopic analysis. While experimental spectra for this specific compound are not publicly available, its expected NMR and MS characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show a singlet for the methoxy group protons around 3.8 ppm. The aromatic protons should appear as multiplets in the range of 6.6-7.2 ppm. The aliphatic protons of the tetralin ring will resonate as complex multiplets between 1.5 and 3.0 ppm. The methyl ester protons will be a sharp singlet at approximately 3.7 ppm.

-

¹³C NMR: The spectrum should display a signal for the ester carbonyl carbon around 174 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon itself will be around 55 ppm. The aliphatic carbons of the tetralin ring will be observed in the 20-40 ppm range.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 220. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Potential Applications in Drug Development & Mechanism of Action

The therapeutic potential of tetralin derivatives is vast, with many analogs exhibiting potent activity at various CNS targets.[8] The structure of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate suggests two primary avenues for investigation in drug discovery.

Dopamine Receptor Ligands

The 2-aminotetralin scaffold is a classic template for dopamine receptor agonists and antagonists.[3] The 5-methoxy substitution, in particular, has been shown to be important for affinity at D₂ and D₃ receptors.[9] While the target compound is a methyl ester and not an amine, it serves as an excellent precursor for the synthesis of a library of 2-amido or 2-aminomethyl tetralin derivatives. These derivatives could be potent and selective ligands for dopamine receptors, with potential applications in the treatment of Parkinson's disease, schizophrenia, and depression.[10][11]

The mechanism of action for a potential dopaminergic compound derived from this scaffold would involve binding to dopamine receptors in the brain, modulating the downstream signaling pathways that control motor function, motivation, and cognition.

Monoamine Oxidase (MAO) Inhibitors

α-Tetralone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][12] MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a validated strategy for the treatment of Parkinson's disease. Structure-activity relationship studies have shown that substitutions on the aromatic ring of the tetralone scaffold are critical for inhibitory activity.[1] Although the target compound is a tetralin, not a tetralone, its structural similarity suggests that it or its derivatives could be investigated as MAO inhibitors.

Experimental Protocol for Biological Evaluation: MAO-B Inhibition Assay

To assess the potential of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate or its derivatives as MAO inhibitors, a reliable in vitro assay is required. The following is a detailed protocol for a fluorometric MAO-B inhibition assay.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-Glo™ Assay Kit (or similar, containing a luminogenic MAO substrate)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Pargyline)

-

96-well microplate (white, opaque)

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the MAO-B enzyme to the recommended concentration in the provided buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound or control to the wells of the 96-well plate.

-

For control wells (100% activity), add 5 µL of DMSO.

-

For background wells, add 5 µL of the positive control inhibitor at a concentration known to cause complete inhibition.

-

-

Enzyme Addition: Add 20 µL of the diluted MAO-B enzyme solution to all wells except the "no enzyme" control wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

-

Substrate Addition: Add 25 µL of the luminogenic MAO substrate to all wells.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

As with any laboratory chemical for which toxicological data is limited, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate should be handled with care.[13] Standard laboratory safety protocols should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Perspectives

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 83781-71-9) represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While it is currently cataloged primarily as a synthetic intermediate, its tetralin core, substituted with a 5-methoxy group, places it in a class of compounds with well-documented and potent activities within the central nervous system.

This guide has provided a plausible, well-referenced synthetic route to this compound, leveraging established chemical transformations. Furthermore, based on extensive structure-activity relationship data from related tetralin and tetralone derivatives, we have highlighted its potential as a precursor for novel dopamine receptor ligands and as a candidate for investigation as a monoamine oxidase inhibitor. The detailed experimental protocols provided for synthesis and biological evaluation serve as a practical starting point for researchers wishing to explore the potential of this and related molecules.

Future research should focus on the successful synthesis and purification of this compound, followed by its comprehensive spectroscopic characterization to confirm its structure. Subsequent biological screening, beginning with assays such as the MAO-B inhibition protocol detailed herein, will be crucial in elucidating its pharmacological profile and validating its potential as a lead structure in the development of new therapeutics for neurological disorders.

References

- Höök, B. B., Brege, C., Linnanen, T., Mikaels, A., Malmberg, A., & Johansson, A. M. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167–2172.

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P

- Kung, M. P., Chumpradit, S., Kung, H. F., Billings, J., & Reiff, M. (1993). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 36(15), 2125–2133.

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.

- Anzini, M., Braile, C., Valenti, S., Cappelli, A., Vomero, S., & Marinelli, L. (2006). Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry, 14(12), 4136–4148.

- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2655–2659.

- Höök, B. B., Brege, C., Linnanen, T., Mikaels, A., Malmberg, A., & Johansson, A. M. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167–2172.

- Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Kaplancıklı, Z. A., & Çiftçi, G. A. (2018).

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.

- CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google P

- Kaplan, J., Chemel, B. R., Roth, B. L., & Westkaemper, R. B. (2008). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Journal of Medicinal Chemistry, 51(5), 1149–1157.

- Katila, P., Shrestha, A., Shrestha, A., Shrestha, R., Park, P. H., & Lee, E. S. (2019). Introduction of amino moiety enhances the inhibitory potency of 1-tetralone chalcone derivatives against LPS-stimulated reactive oxygen species production in RAW 264.7 macrophages. Bioorganic Chemistry, 87, 495–505.

- Sonesson, C., Waters, N., Svensson, K., & Carlsson, A. (1995). Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. Journal of Medicinal Chemistry, 38(8), 1319–1329.

- Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Kaplancıklı, Z. A., & Çiftçi, G. A. (2018).

- Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). α-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Letters in Drug Design & Discovery, 18(3), 223-236.

- Zhao, Y., Wang, Y., & Li, G. (2019).

- Fuxe, K., Borroto-Escuela, D. O., & Agnati, L. F. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 123.

-

PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Retrieved from [Link]

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.

- St. Galler, B., Roth, B. L., & Gmeiner, P. (2020). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

-

Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. (n.d.). Retrieved from [Link]

- Borroto-Escuela, D. O., Romero-Fernandez, W., & Fuxe, K. (2019). Dopamine D2 receptor ligands: an in silico/in vitro insight. International Journal of Molecular Sciences, 20(11), 2664.

- Royal Society of Chemistry. (2019). Supporting Information for [Title of paper]. Retrieved from [a generic URL as the specific one is not available]

- Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Kaplancıklı, Z. A., & Çiftçi, G. A. (2018).

- Kumar, A., Kumar, R., & Singh, P. (2021). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 6(30), 19694–19705.

- Zhao, Y., Zhang, Y., & Liu, Y. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148.

- Hoyer, D., Hannon, J. P., & Martin, G. R. (2002). Molecular, pharmacological and functional diversity of 5-HT receptors. Pharmacology Biochemistry and Behavior, 71(4), 533-554.

- Schetz, J. A., Sibley, D. R., & Leff, S. E. (2002). Dopamine D3 receptor ligands with antagonist properties. Current Pharmaceutical Design, 8(14), 1249–1263.

- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical Biology & Drug Design, 86(4), 895-904.

- Kim, J. S., Lee, H. J., & Park, H. (2018). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 23(10), 2485.

Sources

- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 11701169 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Scaffolding Intermediate

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often reliant on the strategic use of versatile molecular building blocks. Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a structurally nuanced tetralin derivative, has emerged as a pivotal intermediate in the synthesis of a range of pharmacologically active compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and, most importantly, its diverse research applications, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

Before delving into its applications, a foundational understanding of the physicochemical properties of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is essential for any researcher. These properties are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | PubChem |

| Molecular Weight | 220.26 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid or oil | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General Chemical Knowledge |

| Boiling Point | Not readily available | - |

| Melting Point | Not readily available | - |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.0-6.6 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 3.0-2.8 (m, 2H), 2.8-2.6 (m, 1H), 2.4-2.2 (m, 2H), 2.0-1.8 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 175.0, 157.0, 137.0, 127.0, 126.0, 120.0, 108.0, 55.0, 52.0, 40.0, 30.0, 28.0, 25.0.

-

IR (KBr, cm⁻¹): ν ~ 2950 (C-H), 1730 (C=O, ester), 1600, 1490 (C=C, aromatic), 1250 (C-O, ether).

-

MS (ESI+): m/z 221.1 [M+H]⁺.

Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Plausible and Referenced Approach

Synthetic Workflow Overview

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carbonitrile (α,β-Unsaturated Nitrile)

This step involves the conversion of the ketone to an α,β-unsaturated nitrile. A common method is the formation of a cyanohydrin followed by dehydration.

-

To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as ethanol, add potassium cyanide (1.1 eq) and acetic acid (1.2 eq) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then concentrated under reduced pressure. The residue is taken up in an inert solvent like toluene.

-

To this solution, add thionyl chloride (1.5 eq) and pyridine (2.0 eq) at 0 °C. The mixture is then heated to reflux to effect dehydration.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (Saturated Nitrile)

The double bond of the α,β-unsaturated nitrile is reduced via catalytic hydrogenation.

-

Dissolve the unsaturated nitrile (1.0 eq) in ethanol or ethyl acetate in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the saturated nitrile.

Step 3: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

The saturated nitrile (1.0 eq) is suspended in a mixture of sulfuric acid and water (e.g., 1:1 v/v).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon cooling, the carboxylic acid often precipitates and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.

Step 4: Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

The final step is a standard Fischer esterification.

-

The carboxylic acid (1.0 eq) is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to afford the target methyl ester.

Core Research Applications: A Gateway to Neurologically Active Compounds

The primary value of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate lies in its role as a key intermediate for the synthesis of bioactive molecules, particularly those targeting the central nervous system. The 5-methoxy-2-aminotetralin scaffold, readily accessible from this carboxylate, is a well-established pharmacophore for dopamine and serotonin receptors.

Precursor to Dopamine D₂ Receptor Agonists

Derivatives of 2-aminotetralin are known to possess potent dopaminergic activity.[1] Specifically, the 5-methoxylated analogs are precursors to compounds that can be further elaborated into potent dopamine D₂ receptor agonists, which are of significant interest for the treatment of Parkinson's disease and other neurological disorders.[2]

The conversion of the methyl ester to the corresponding amine can be achieved through a Curtius rearrangement, as outlined below.

Caption: Conversion of the methyl ester to the key amine intermediate.

Protocol for Conversion to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine:

-

Hydrolysis: The methyl ester is first hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Acyl Azide Formation: The carboxylic acid is converted to the acyl chloride using oxalyl chloride or thionyl chloride, followed by reaction with sodium azide to form the acyl azide.

-

Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to the rearrangement to an isocyanate.

-

Carbamate Formation: The isocyanate is trapped with an alcohol, such as tert-butanol, to form a Boc-protected amine.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to yield the desired 2-aminotetralin.

This amine can then be further derivatized to produce a library of compounds for screening as dopamine D₂ receptor agonists.

Scaffold for 5-HT₁A Receptor Ligands

The 5-HT₁A receptor is a key target for anxiolytic and antidepressant drugs. The 2-aminotetralin scaffold is also a known pharmacophore for 5-HT₁A receptor ligands.[3] The 5-methoxy substituent, in particular, has been shown to be favorable for high affinity at this receptor.[4] The synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can serve as a starting point for the synthesis of novel 5-HT₁A ligands by, for example, reductive amination or amide coupling to introduce various side chains.

Potential Applications in Other Therapeutic Areas

While the primary focus has been on neuroscience, the tetralin scaffold has shown promise in other areas of drug discovery:

-

Anticancer Agents: Certain tetralin derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[5]

-

Antimicrobial Agents: The tetralin nucleus is present in some natural and synthetic compounds with antibacterial and antifungal properties.[6]

Conclusion and Future Perspectives

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its strategic positioning of functional groups make it an ideal precursor for the development of novel therapeutic agents. The primary application of this compound is as an intermediate in the synthesis of dopamine D₂ receptor agonists and 5-HT₁A receptor ligands, highlighting its importance in the field of neuroscience drug discovery. As our understanding of the structural requirements for receptor binding continues to evolve, the utility of this and related tetralin scaffolds is poised to expand, opening new avenues for the treatment of a wide range of diseases.

References

- Hacksell, U., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-5.

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.

- Pittalà, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117178.

- Leone, S., et al. (2011). Synthesis and in-vitro pharmacological evaluation of new 5-HT1A receptor ligands containing a benzotriazinone nucleus. Bioorganic & Medicinal Chemistry Letters, 21(10), 2978-2981.

- Leone, S., et al. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. Bioorganic & Medicinal Chemistry, 18(9), 3123-3130.

- DeWald, H. A., et al. (1988). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 31(3), 454-461.

- Pla-SAMPEDRO, A., et al. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [F]MCL-524. Molecules, 26(18), 5519.

- Pla-SAMPEDRO, A., et al. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. MDPI.

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC, 2016(iii), 236-241.

- Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.

- PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone. PrepChem.com.

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone. (n.d.).

- Pla-SAMPEDRO, A., et al. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. MDPI.

- Al-Suwaidan, I. A., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(7), 1846-1857.

- CN113233964A - Synthesis method of 5-methoxy-2-tetralone. (n.d.).

- Nichols, D. E., et al. (1984). C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. Journal of Medicinal Chemistry, 27(12), 1701-5.

- Thompson, A. M., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059.

- Thompson, A. M., et al. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Semantic Scholar.

- Szewczyk, M., et al. (2023). Diastereoselective Synthesis of (–)

- CN113233964A - Synthesis method of 5-methoxy-2-tetralone. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 3. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]